![molecular formula C33H35Cl2N3O6S B10849884 (4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

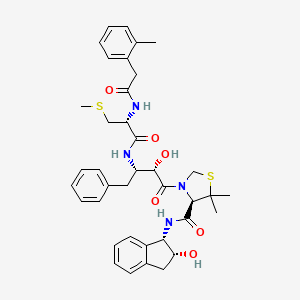

(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-10074 est un puissant inhibiteur de la protéase du virus de l'immunodéficience humaine de type 1 (VIH-1). Ce composé a été étudié de manière approfondie pour sa capacité à se lier à la protéase du VIH-1 et à inhiber son activité, une enzyme essentielle à la maturation et à la réplication du virus. L'inhibition de cette enzyme empêche le virus de traiter ses précurseurs polyprotéiques, arrêtant ainsi son cycle de réplication .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de KNI-10074 implique la synthèse peptidique en phase liquide standard protégée par Boc. Cette méthode comprend l'addition par étapes d'acides aminés à une chaîne peptidique croissante, chaque acide aminé étant protégé par un groupe Boc (tert-butyloxycarbonyl) pour empêcher les réactions secondaires indésirables. Le produit final est obtenu après les étapes de déprotection et de purification .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour KNI-10074 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse peptidique en phase liquide. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), seraient utilisées pour garantir que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : KNI-10074 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles. Son activité est caractérisée par sa capacité à former des interactions de van der Waals stables et des liaisons hydrogène avec la protéase du VIH-1 .

Réactifs et conditions courants : La synthèse de KNI-10074 implique des réactifs tels que des acides aminés protégés par Boc, des agents de couplage (par exemple, le dicyclohexylcarbodiimide) et des agents de déprotection (par exemple, l'acide trifluoroacétique). Les réactions sont généralement effectuées dans des solvants organiques comme le diméthylformamide à des conditions de température contrôlées .

Produits principaux : Le produit principal de la synthèse est KNI-10074 lui-même, qui est obtenu après les étapes finales de déprotection et de purification. Le composé est caractérisé par sa haute affinité et sa spécificité pour la protéase du VIH-1 .

4. Applications de la recherche scientifique

KNI-10074 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Sa principale utilisation est celle d'inhibiteur de la protéase du VIH-1, ce qui en fait un outil précieux dans l'étude de la réplication du VIH et le développement de thérapies antirétrovirales. De plus, KNI-10074 est utilisé en biologie structurale pour comprendre les interactions de liaison et les changements conformationnels de la protéase du VIH-1 lors de la liaison de l'inhibiteur .

5. Mécanisme d'action

KNI-10074 exerce ses effets en se liant au site actif de la protéase du VIH-1, inhibant ainsi son activité enzymatique. La liaison de KNI-10074 à la protéase implique la formation d'interactions de van der Waals stables et de liaisons hydrogène, qui stabilisent le complexe inhibiteur-protéase et empêchent la protéase de traiter ses substrats polyprotéiques . Cette inhibition perturbe le cycle de réplication virale, conduisant à la production de particules virales immatures et non infectieuses.

Composés similaires :

- KNI-10265

- KNI-10006

- KNI-10769

Comparaison : KNI-10074 est similaire à d'autres inhibiteurs de la protéase du VIH-1 tels que KNI-10265, KNI-10006 et KNI-10769 en termes de son mécanisme d'action et de ses interactions de liaison. KNI-10074 est unique en son affinité de liaison spécifique et les propriétés thermodynamiques de ses interactions avec la protéase. Des études ont montré que KNI-10074 présente une signature thermodynamique distincte, caractérisée par des contributions enthalpiques et entropiques favorables à son affinité de liaison .

Applications De Recherche Scientifique

KNI-10074 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of HIV-1 protease, making it a valuable tool in the study of HIV replication and the development of antiretroviral therapies. Additionally, KNI-10074 is used in structural biology to understand the binding interactions and conformational changes of HIV-1 protease upon inhibitor binding .

Propriétés

Formule moléculaire |

C33H35Cl2N3O6S |

|---|---|

Poids moléculaire |

672.6 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C33H35Cl2N3O6S/c1-33(2)30(31(42)37-27-21-12-7-6-11-20(21)16-25(27)39)38(18-45-33)32(43)28(41)24(15-19-9-4-3-5-10-19)36-26(40)17-44-29-22(34)13-8-14-23(29)35/h3-14,24-25,27-28,30,39,41H,15-18H2,1-2H3,(H,36,40)(H,37,42)/t24-,25+,27-,28-,30+/m0/s1 |

Clé InChI |

XMAMZSZKRBFNLW-UPZHSWQNSA-N |

SMILES isomérique |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |

SMILES canonique |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3Cl)Cl)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)

![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate](/img/structure/B10849865.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)